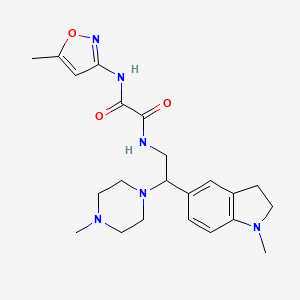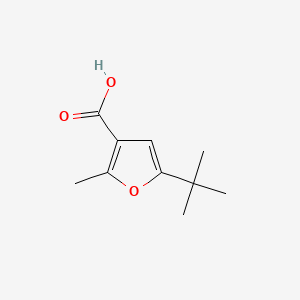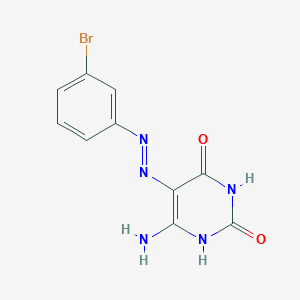![molecular formula C14H18N4O3 B2711872 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-55-5](/img/structure/B2711872.png)
1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Synthesis Analysis
Pyrido[2,3-d]pyrimidines can be synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This is prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .Chemical Reactions Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Synthesis and Derivative Formation
The research on compounds structurally related to 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione focuses primarily on synthesizing new derivatives for various applications. A notable study involves the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, which are characterized and confirmed through spectroscopic and microanalytical data. These derivatives are created by reacting specific compounds under mild conditions to yield new morpholine derivatives with potential utility in various fields, including medicinal chemistry and material science (Karimian et al., 2017).
Photophysical Properties and Sensing Applications
Another area of research focuses on the design and synthesis of pyrimidine-phthalimide derivatives to explore their photophysical properties and potential applications as pH sensors. These derivatives exhibit solid-state fluorescence and solvatochromism, which are significant for developing novel colorimetric pH sensors and logic gates. The study demonstrates the possibility of tuning the photophysical properties of these compounds through molecular design, highlighting their application in sensing technologies (Han Yan et al., 2017).
Antimicrobial Evaluation
The antimicrobial properties of novel derivatives are also a significant area of research. For instance, the synthesis and antimicrobial evaluation of new spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been explored. These compounds, prepared using microwave-assisted conditions, demonstrate varying degrees of antimicrobial activity, contributing valuable insights into the development of new antimicrobial agents (R. Faty et al., 2015).
Supramolecular Assemblies
Research on the synthesis and structural analysis of compounds with the pyrimidine dione functionality, like 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, extends to their use in forming hydrogen-bonded supramolecular assemblies. These studies provide insights into the design of novel crown-containing supramolecular structures, which have potential applications in materials science and nanotechnology (M. Fonari et al., 2004).
Antibacterial and Antifungal Activities
The exploration of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones demonstrates their potential antibacterial and antifungal activities. Such studies contribute to the ongoing search for new compounds with effective antimicrobial properties, addressing the challenge of antibiotic resistance (A. Aksinenko et al., 2016).
特性
IUPAC Name |
1,3,6-trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-8-15-12-10(11(9)18-4-6-21-7-5-18)13(19)17(3)14(20)16(12)2/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPZGJBKSHJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCOCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2711789.png)

![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)
![N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2711795.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one](/img/structure/B2711798.png)


![Methyl 5-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2711803.png)
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)
